

Spectroscopic Characterization of 6-Aminosaccharin: A Technical Guide

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Compound of Interest

Compound Name: 6-Aminosaccharin

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-aminosaccharin** (6-amino-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). While experimental spectroscopic data for **6-aminosaccharin** is not readily available in public databases, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for the acquisition of such data. For comparative purposes, spectroscopic data for the parent compound, saccharin, is also presented.

Molecular Structure and Properties of 6-Aminosaccharin

6-Aminosaccharin is a derivative of saccharin with an amino group substituted at the 6-position of the benzisothiazole ring.

Molecular Formula: C₇H₆N₂O₃S[\[1\]](#)[\[2\]](#)

Molecular Weight: 198.20 g/mol [\[1\]](#)[\[2\]](#)

Below is a diagram of the molecular structure of **6-aminosaccharin**.

Caption: Molecular Structure of **6-Aminosaccharin**

Spectroscopic Data Summary

As specific, experimentally-derived spectroscopic data for **6-aminosaccharin** is not available, this section provides a summary of the data for the parent compound, saccharin, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Saccharin

¹ H NMR	Chemical Shift (ppm)
Aromatic Protons	7.8 - 8.2 (multiplet)
NH Proton	~11.5 (broad singlet)

¹³ C NMR	Chemical Shift (ppm)
Carbonyl Carbon	~168
Aromatic Carbons	120 - 140

Note: The specific chemical shifts for saccharin can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy Data of Saccharin

Functional Group	Vibrational Frequency (cm ⁻¹)
N-H Stretch	3098
C=O Stretch	1725
SO ₂ Asymmetric Stretch	1337
SO ₂ Symmetric Stretch	1182

Mass Spectrometry (MS) Data of Saccharin

Ion	m/z
[M] ⁺	183

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as **6-aminosaccharin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **6-aminosaccharin** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Deuterated solvents are used to avoid interference from solvent protons in the ^1H NMR spectrum.
 - If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Process the raw data by applying a Fourier transform.
 - Phase the resulting spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **6-aminosaccharin** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

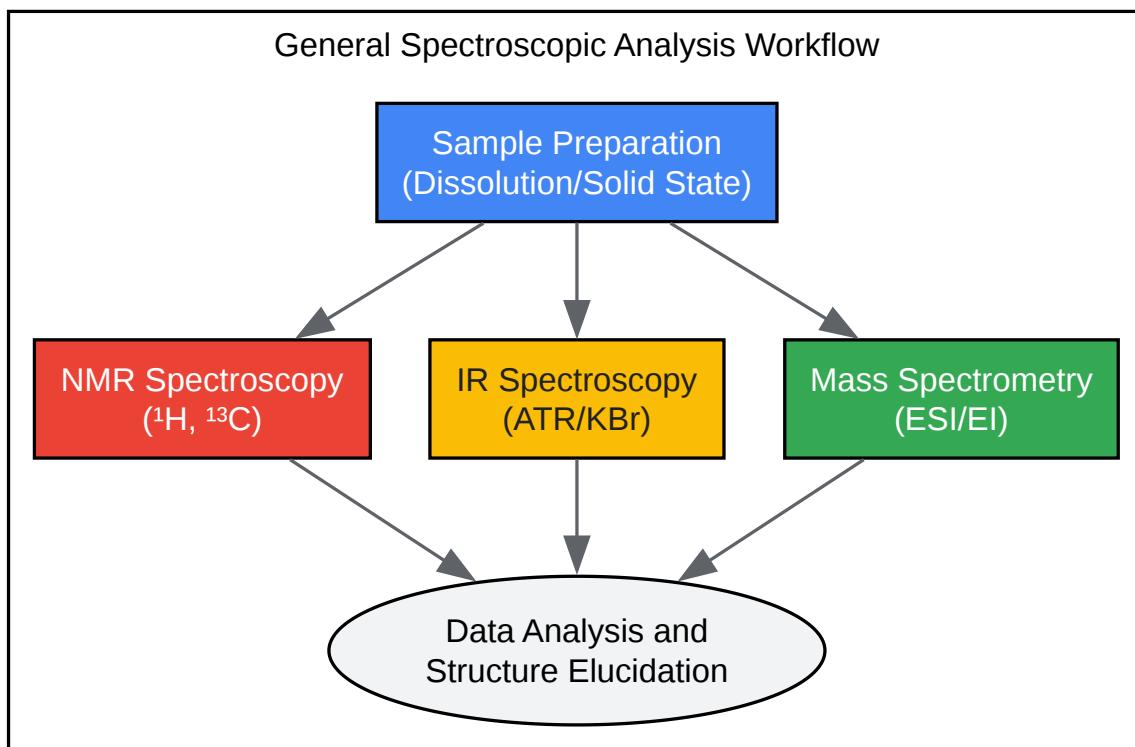
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the **6-aminosaccharin** sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
 - A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the analyte's ability to be protonated $[\text{M}+\text{H}]^+$ or deprotonated $[\text{M}-\text{H}]^-$.
 - For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for spectroscopic analysis.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]

- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Aminosaccharin: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1214450#spectroscopic-data-nmr-ir-ms-of-6-aminosaccharin>

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